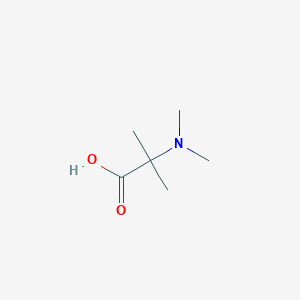

2-(Dimethylamino)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-(Dimethylamino)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWMEKOIKAVWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214833 | |

| Record name | Trimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6458-06-6 | |

| Record name | Trimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of α,α-Disubstituted Amino Acids

In the landscape of modern medicinal chemistry and drug development, non-proteinogenic amino acids have emerged as crucial building blocks for creating novel therapeutics with enhanced pharmacological profiles. Among these, α,α-disubstituted amino acids, such as 2-(dimethylamino)-2-methylpropanoic acid, are of particular interest. The gem-disubstitution at the α-carbon introduces significant conformational constraints, which can lead to peptides and other molecules with increased metabolic stability, predictable secondary structures, and improved receptor-binding affinity. 2-(Dimethylamino)-2-methylpropanoic acid, with its tertiary amine functionality, offers a unique combination of steric bulk and a basic center, making it a valuable synthon in the design of a wide array of bioactive compounds.

This technical guide provides a comprehensive overview of the synthetic routes to 2-(Dimethylamino)-2-methylpropanoic acid, with a primary focus on the robust and widely applicable Strecker synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss alternative synthetic strategies. This document is intended to be a practical resource for researchers and professionals engaged in the synthesis and application of complex amino acid derivatives.

Part 1: The Strecker Synthesis: A Classic and Versatile Approach

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most efficient methods for the preparation of α-amino acids.[1] Its adaptability allows for the synthesis of α,α-disubstituted amino acids through the use of ketones as the carbonyl component.[2] The overall transformation for the synthesis of 2-(dimethylamino)-2-methylpropanoic acid involves a one-pot, three-component reaction between acetone, dimethylamine, and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile intermediate.

Mechanistic Insights

The Strecker synthesis proceeds in two main stages: the formation of an α-(dimethylamino)-α-methylpropanenitrile and its subsequent hydrolysis.

Stage 1: Formation of the α-Aminonitrile

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of acetone. This is typically followed by the protonation of the resulting hydroxyl group and subsequent elimination of a water molecule to form a reactive dimethyliminium ion.[3]

-

Cyanide Addition: A cyanide anion (from a source like NaCN or KCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable α-(dimethylamino)-α-methylpropanenitrile intermediate.[3]

Stage 2: Hydrolysis to the Carboxylic Acid

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved under acidic or basic conditions.[4]

-

Acidic Hydrolysis: The nitrile nitrogen is protonated, rendering the nitrile carbon more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the final carboxylic acid and an ammonium ion.[1]

-

Basic Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Saponification of the amide under the basic conditions gives the carboxylate salt, which is then protonated in an acidic workup to yield the final amino acid.

Visualizing the Strecker Synthesis Workflow

Caption: Overall workflow for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid via the Strecker synthesis.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a well-established procedure for the synthesis of α-aminoisobutyric acid and is expected to provide good yields of the target compound.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetone | 58.08 | 175 g (221 mL) | 3.0 |

| Dimethylamine (40% in water) | 45.08 | 338 g (384 mL) | 3.0 |

| Sodium Cyanide (NaCN) | 49.01 | 160 g | 3.26 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

Step 1: Synthesis of 2-(Dimethylamino)-2-methylpropanenitrile

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 160 g (3.26 mol) of sodium cyanide in 350 mL of water.

-

Cool the flask in an ice-water bath to 5-10 °C.

-

In a separate beaker, prepare a mixture of 175 g (3.0 mol) of acetone and 338 g (3.0 mol) of a 40% aqueous solution of dimethylamine.

-

Add the acetone-dimethylamine mixture dropwise to the stirred sodium cyanide solution over a period of 2-3 hours, maintaining the internal temperature between 5-10 °C.

-

After the addition is complete, continue stirring in the ice bath for an additional hour, then allow the mixture to warm to room temperature and stir overnight.

-

Transfer the reaction mixture to a separatory funnel. The product will likely form an upper organic layer. Separate the layers.

-

Extract the aqueous layer with three 200 mL portions of diethyl ether.

-

Combine the organic layer and the ethereal extracts. Wash the combined organic phase with two 100 mL portions of brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude 2-(dimethylamino)-2-methylpropanenitrile can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic Acid

-

Caution: This step should be performed in a well-ventilated fume hood as it may release toxic fumes.

-

To the crude aminonitrile in a 2-liter round-bottom flask, add 600 mL of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the hydrochloride salt of the amino acid. To obtain the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 6-7) using a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution).

-

The free amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-(dimethylamino)-2-methylpropanoic acid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(Dimethylamino)-2-methylpropanoic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a singlet for the two N-methyl groups, a singlet for the two α-methyl groups, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR will show distinct signals for the N-methyl carbons, the α-methyl carbons, the quaternary α-carbon, and the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-N stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 131.17 g/mol should be observed.

Part 2: Alternative Synthetic Strategies

While the Strecker synthesis is a powerful tool, other methods can also be employed for the synthesis of 2-(dimethylamino)-2-methylpropanoic acid.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that can be used to synthesize α,α-disubstituted amino acids.[6] This method involves the reaction of a ketone (acetone) with an alkali metal cyanide (e.g., KCN) and ammonium carbonate to form a hydantoin intermediate.[7] The hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired amino acid.

The key intermediate in this synthesis is 5,5-dimethylhydantoin. While the classical Bucherer-Bergs reaction uses ammonia (from ammonium carbonate), modifications using primary or secondary amines are less common for the direct synthesis of N-substituted amino acids. Therefore, this route would likely involve the synthesis of α-aminoisobutyric acid followed by a subsequent N,N-dimethylation step, making it a longer, albeit viable, alternative.

Caption: A potential synthetic route to 2-(Dimethylamino)-2-methylpropanoic acid via the Bucherer-Bergs reaction.

Comparison of Synthetic Routes

| Feature | Strecker Synthesis | Bucherer-Bergs Route |

| Starting Materials | Acetone, Dimethylamine, Cyanide Source | Acetone, Cyanide Source, (NH₄)₂CO₃, Methylating Agent |

| Number of Steps | 2 (One-pot aminonitrile formation + hydrolysis) | 3 (Hydantoin formation + hydrolysis + N,N-dimethylation) |

| Key Intermediate | α-Aminonitrile | Hydantoin |

| Directness | More direct for N-substituted amino acids | Less direct, requires a separate N-alkylation step |

| Potential Hazards | Use of cyanide | Use of cyanide and potentially hazardous methylating agents |

Conclusion: A Reliable Path to a Valuable Building Block

The synthesis of 2-(dimethylamino)-2-methylpropanoic acid is readily achievable through well-established synthetic methodologies. The Strecker synthesis stands out as the most direct and efficient route, offering a one-pot formation of the key α-aminonitrile intermediate from readily available starting materials. The subsequent hydrolysis, although requiring careful handling of strong acids, is a standard and reliable transformation. For researchers requiring this valuable α,α-disubstituted amino acid, the Strecker synthesis provides a robust and scalable method. The alternative Bucherer-Bergs route, while less direct, offers another viable pathway and highlights the versatility of classical organic reactions in the synthesis of complex molecules. This guide provides the necessary theoretical framework and practical guidance for the successful synthesis of 2-(dimethylamino)-2-methylpropanoic acid, empowering further research and development in the exciting field of medicinal chemistry.

References

- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.

- Bucherer, H. T.; Bergs, W.

-

Clarke, H. T.; Bean, H. J. α-Aminoisobutyric acid. Organic Syntheses1931 , 11, 4. [Link]

-

Organic Syntheses. α-Aminoisobutyric acid. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

Wikipedia. Bucherer–Bergs reaction. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Khan Academy. Alpha amino acid synthesis. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(Dimethylamino)-2-methylpropanoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Dimethylamino)-2-methylpropanoic acid, a unique α,α-disubstituted amino acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced chemical and pharmaceutical research.

Introduction and Nomenclature

2-(Dimethylamino)-2-methylpropanoic acid, also known by its alternate name trimethylalanine, is a non-proteinogenic amino acid characterized by a quaternary α-carbon.[1] This structural feature, specifically the gem-dimethyl substitution and the tertiary amino group, imparts distinct chemical properties that make it a valuable building block in medicinal chemistry and materials science. Its structure prevents epimerization at the α-center, offering significant advantages in the synthesis of stereochemically stable peptides and other complex molecules.

The unique steric hindrance provided by the gem-dimethyl group can influence the conformational preferences of peptides, making it a useful tool for designing peptidomimetics with specific secondary structures. Furthermore, the tertiary amine introduces a basic center, influencing the molecule's solubility, pKa, and interaction with biological targets.

Physicochemical and Spectroscopic Properties

The inherent properties of 2-(Dimethylamino)-2-methylpropanoic acid are dictated by its molecular structure. These properties are crucial for designing reaction conditions, purification protocols, and predicting its behavior in various chemical and biological systems.

Core Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is essential for laboratory handling, dosage formulation, and predicting reactivity.

| Property | Value | Source |

| CAS Number | 220022-94-6 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | 2-(dimethylamino)-2-methylpropanoic acid | [2] |

| Canonical SMILES | CN(C)C(C)(C)C(=O)O | [2] |

| Purity | Typically ≥98% | [2][3] |

| Storage | Sealed in dry, 2-8°C | [4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following provides an expert interpretation of the expected spectroscopic data.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Key expected signals include:

-

A singlet integrating to 6H for the two equivalent N-methyl groups (-N(CH₃)₂).

-

A singlet integrating to 6H for the two equivalent α-methyl groups (-C(CH₃)₂).

-

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. The chemical shift of this proton is highly dependent on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR): Similar to its structural isomer 2-methylpropanoic acid, which shows three distinct carbon environments, 2-(Dimethylamino)-2-methylpropanoic acid is expected to show four signals.[5]

-

A signal for the two equivalent N-methyl carbons.

-

A signal for the two equivalent α-methyl carbons.

-

A signal for the quaternary α-carbon.

-

A signal for the carbonyl carbon of the carboxylic acid, typically found furthest downfield (~180 ppm).[5]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z of 131. The fragmentation pattern would be distinct from its isomers due to the quaternary carbon and tertiary amine. A prominent fragment would likely result from the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant peak at m/z 86. This contrasts with isomers like butanoic acid, where McLafferty rearrangement can produce a strong peak at m/z 60.[6]

Synthesis and Purification

The most logical and established method for synthesizing α,α-disubstituted amino acids like 2-(Dimethylamino)-2-methylpropanoic acid is through a variation of the Strecker synthesis.[7][8] This classic method provides a robust and scalable route from simple starting materials.

Rationale for Synthetic Approach

The Strecker synthesis is chosen for its reliability and versatility. By using a ketone (acetone) instead of an aldehyde, and a secondary amine (dimethylamine) instead of ammonia, the reaction is efficiently directed towards the desired α,α-disubstituted, N-substituted amino acid.[7][8][9] This approach is a cornerstone of amino acid synthesis due to its convergent nature, combining the carbonyl compound, amine, and a cyanide source in a one-pot or two-step sequence.

Experimental Workflow: A Modified Strecker Synthesis

The synthesis proceeds in two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the final carboxylic acid.[10][11]

Caption: Modified Strecker synthesis workflow for 2-(Dimethylamino)-2-methylpropanoic acid.

Detailed Synthesis Protocol

Step 1: Formation of 2-(Dimethylamino)-2-methylpropanenitrile (Intermediate)

-

Reaction Setup: In a well-ventilated fume hood, a three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice bath to 0-5°C.

-

Reagent Addition: Acetone and an aqueous solution of dimethylamine are charged into the flask.

-

Cyanide Addition: A solution of sodium cyanide (NaCN) in water is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Causality Note: The slow addition of cyanide is critical to control the exothermicity of the reaction and prevent the formation of hazardous hydrogen cyanide gas, especially if conditions become acidic.

-

Reaction Progression: The mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or GC-MS to confirm the consumption of acetone.

-

Work-up: The organic layer containing the aminonitrile is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic Acid

-

Hydrolysis: The crude aminonitrile from Step 1 is transferred to a round-bottom flask, and a strong acid (e.g., concentrated HCl or H₂SO₄) is added. The mixture is heated to reflux (typically 80-100°C) for 6-12 hours. Causality Note: Strong acidic conditions and heat are necessary to fully hydrolyze the stable nitrile group to a carboxylic acid and subsequently protonate the amine.

-

Neutralization & Isolation: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH or NH₄OH) to its isoelectric point. The zwitterionic product will precipitate out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether to remove organic impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Applications in Drug Development and Research

The unique structure of 2-(Dimethylamino)-2-methylpropanoic acid makes it a valuable component in medicinal chemistry. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to properties like receptor binding, solubility, and metabolic stability.[12]

-

Peptidomimetics: Its α,α-disubstitution provides steric bulk that can enforce specific backbone conformations (e.g., β-turns) in peptides, which is crucial for mimicking or inhibiting protein-protein interactions.

-

Building Block for Small Molecules: It serves as a versatile intermediate for synthesizing more complex molecules.[13] The tertiary amine and carboxylic acid groups provide two reactive handles for further chemical modification.

-

Stimuli-Responsive Materials: The tertiary amine group can be protonated at low pH. This property is exploited in the development of "smart" polymers and drug delivery systems that release their payload in response to pH changes, such as those found in tumor microenvironments or endosomes.[14] For example, polymers containing similar dimethylamino moieties are used for pH-responsive gene and drug delivery.[14]

Conclusion

2-(Dimethylamino)-2-methylpropanoic acid is a specialized chemical building block with significant potential for advanced applications. Its synthesis via a modified Strecker reaction is well-established, and its distinct physicochemical and spectroscopic properties are a direct result of its unique α,α-disubstituted structure. For professionals in drug development and materials science, this compound offers a reliable tool for creating conformationally constrained peptides, pH-responsive systems, and novel small molecule therapeutics. A thorough understanding of its properties and synthesis is the first step toward unlocking its full potential in the laboratory.

References

-

Strecker amino acid synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

-

Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. Retrieved from [Link]

-

The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. (n.d.). Google Patents.

-

13C NMR spectrum of 2-methylpropanoic acid. (n.d.). Advanced Organic Chemistry. Retrieved from [Link]

-

2-Methylpropanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

-

Showing Compound 2-Methylpropanoic acid (FDB003277). (2010, April 8). FooDB. Retrieved from [Link]

-

mass spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. (n.d.). ResearchGate. Retrieved from [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PubMed Central. Retrieved from [Link]

-

How will you distinguish the following pairs of compounds using the mass spectrometry. (2025, October 25). Filo. Retrieved from [Link]

-

Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. (n.d.). MDPI. Retrieved from [Link]

-

mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-(dimethylamino)-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]

- 4. 220022-94-6|2-(Dimethylamino)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. How will you distinguish the following pairs of compounds using the mass .. [askfilo.com]

- 7. Strecker_amino_acid_synthesis [chemeurope.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Unraveling the Enigma: The Mechanistic Profile of 2-(Dimethylamino)-2-methylpropanoic Acid Remains Undefined

Despite its presence in the chemical supply chain as a synthetic building block, a thorough review of publicly accessible scientific literature and pharmacological databases reveals a significant gap in the understanding of the mechanism of action for 2-(Dimethylamino)-2-methylpropanoic acid. Currently, there is no detailed information regarding its specific molecular targets, the signaling pathways it may modulate, or its direct physiological effects.

This compound, also known by its CAS Number 220022-94-6 and the alternative name trimethylalanine, is primarily cataloged as a reagent or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1][2] While its structural features may suggest potential biological activity, concrete experimental evidence to define a specific mechanism of action is not available in the public domain.

A Tool for Synthesis, Not a Defined Biological Effector

Commercial suppliers list 2-(Dimethylamino)-2-methylpropanoic acid for research and development purposes, emphasizing its role as a chemical intermediate.[1][2] Its utility has been noted in the context of creating compounds targeted for the central nervous system (CNS) and as potential local anesthetics. However, this information pertains to the molecules synthesized from 2-(Dimethylamino)-2-methylpropanoic acid, not the compound itself.

Insights from Structurally Related Compounds: A Tentative Glimpse

While direct data is absent, examining structurally analogous compounds can occasionally offer speculative insights. For instance, a related non-protein amino acid derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been synthesized and evaluated for its anti-inflammatory and antinociceptive properties.[3] This activity suggests that structurally similar small molecules can interact with biological pathways, but it is crucial to emphasize that these findings cannot be directly extrapolated to 2-(Dimethylamino)-2-methylpropanoic acid due to differences in their chemical structures.

The Path Forward: A Call for Investigation

The absence of a defined mechanism of action for 2-(Dimethylamino)-2-methylpropanoic acid presents an open field for pharmacological investigation. To elucidate its potential biological role, a systematic approach would be required.

Proposed Investigational Workflow

A foundational step would involve a series of screening assays to identify any potential biological activity. This could be followed by more targeted studies to pinpoint specific molecular interactions.

Figure 1. A proposed experimental workflow for the pharmacological characterization of 2-(Dimethylamino)-2-methylpropanoic acid.

Experimental Protocols: A Starting Point

1. Broad Phenotypic Screening:

-

Objective: To identify any observable effect of the compound on whole organisms or cells.

-

Methodology:

-

Utilize a panel of cell lines representing different tissues (e.g., neuronal, cancer, immune cells).

-

Treat cells with a range of concentrations of 2-(Dimethylamino)-2-methylpropanoic acid.

-

Monitor for changes in cell morphology, proliferation, and viability over 24, 48, and 72 hours.

-

Employ high-content imaging to quantitatively assess any phenotypic changes.

-

2. In Vitro Receptor Binding Assays:

-

Objective: To determine if the compound binds to any known receptors.

-

Methodology:

-

Select a broad panel of common CNS and peripheral receptors (e.g., GPCRs, ion channels).

-

Perform competitive binding assays using radiolabeled ligands for each receptor.

-

Incubate the receptor preparation with the radioligand and varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

Conclusion

In its current state of knowledge, 2-(Dimethylamino)-2-methylpropanoic acid is a molecule of interest to synthetic chemists rather than pharmacologists. While its structural characteristics hint at the potential for biological interaction, the scientific community has yet to publish research that defines its mechanism of action. The path to understanding its role, if any, in biological systems remains to be explored through rigorous scientific inquiry. For researchers, scientists, and drug development professionals, this compound represents a blank slate, an opportunity for novel discovery.

References

- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.

Sources

A Technical Guide to 2-(Dimethylamino)-2-methylpropanoic Acid: Synthesis, Characterization, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-methylpropanoic acid, also known as trimethylalanine, is a quaternary alpha-amino acid. Its structure, featuring a carboxylic acid group and a tertiary amine on the same gem-dimethyl substituted carbon, imparts unique chemical properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and the analytical methodologies required for its characterization. While the specific historical discovery of this compound is not extensively documented in publicly available literature, this paper reconstructs the logical synthetic pathway and characterization process that would lead to its identification.

Physicochemical Properties

2-(Dimethylamino)-2-methylpropanoic acid is a white to off-white solid at room temperature.[1][2][3] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 220022-94-6 | [1][2][3] |

| Molecular Formula | C6H13NO2 | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][3][] |

| IUPAC Name | 2-(dimethylamino)-2-methylpropanoic acid | [2] |

| Canonical SMILES | CN(C)C(C)(C)C(=O)O | [2] |

| Purity | Typically ≥97% | [5] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the Strecker amino acid synthesis, followed by exhaustive methylation.

Conceptual Synthetic Workflow

The overall process can be visualized as a two-stage transformation. The first stage establishes the α-amino acid backbone, and the second stage modifies the amino group to the desired tertiary amine.

Sources

Early Studies on 2-(Dimethylamino)-2-methylpropanoic Acid: A Historical and Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is built upon the synthesis and evaluation of novel molecular entities. Within this vast landscape, small molecules with unique structural features often provide fertile ground for the discovery of new therapeutic agents. 2-(Dimethylamino)-2-methylpropanoic acid, a gem-disubstituted amino acid derivative, represents a class of compounds with intriguing potential due to the conformational constraints imposed by the quaternary carbon center. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of foundational or "early" studies specifically detailing the initial synthesis and pharmacological characterization of this molecule.

This guide, therefore, deviates from a traditional historical narrative. Instead, it aims to provide a technical framework for understanding the core chemical principles and potential biological significance of 2-(Dimethylamino)-2-methylpropanoic acid by examining the broader context of related chemical structures and synthetic methodologies that would have paved the way for its eventual creation. We will explore the fundamental chemistry of α,α-disubstituted amino acids, the significance of the gem-dimethyl group in medicinal chemistry, and plausible synthetic routes that would have been employed in its initial preparation.

I. The Chemical Landscape: Understanding the Core Structure

2-(Dimethylamino)-2-methylpropanoic acid is characterized by two key structural features: a propanoic acid backbone and a quaternary α-carbon atom bearing both a dimethylamino group and a methyl group. This unique arrangement has significant implications for its chemical and physical properties, as well as its potential biological activity.

The Significance of α,α-Disubstitution

The presence of two substituents on the α-carbon of an amino acid sterically hinders rotation around the α-carbon-carbonyl bond and the α-carbon-nitrogen bond. This conformational rigidity can be a desirable trait in drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. The study of α,α-disubstituted amino acids has been an active area of research, with a focus on their use in creating peptides with stable secondary structures and as building blocks for novel therapeutics.[1][2][3][4][5]

The "gem-Dimethyl Effect" in Medicinal Chemistry

The presence of a gem-dimethyl group (two methyl groups on the same carbon) is a well-established motif in medicinal chemistry, often referred to as the Thorpe-Ingold effect.[6][7] This structural feature can confer several advantageous properties to a molecule, including:

-

Increased Metabolic Stability: The quaternary carbon can be less susceptible to enzymatic degradation, leading to a longer biological half-life.

-

Enhanced Lipophilicity: The methyl groups can increase the molecule's fat solubility, which can improve its ability to cross cell membranes.

-

Conformational Pre-organization: As mentioned, the steric bulk of the gem-dimethyl group can favor a specific molecular shape that is optimal for binding to a biological target.[8][9]

These principles provide a strong rationale for the synthesis and investigation of molecules like 2-(Dimethylamino)-2-methylpropanoic acid in drug discovery programs.

II. Plausible Early Synthetic Methodologies

Strecker Synthesis Adaptation

The Strecker synthesis is a classic method for preparing α-amino acids.[10] A hypothetical adaptation for 2-(Dimethylamino)-2-methylpropanoic acid could involve the following steps:

Experimental Protocol: Hypothetical Strecker Synthesis Adaptation

-

Reaction of Acetone with Dimethylamine and Cyanide: Acetone would serve as the ketone precursor. Reaction with dimethylamine would form an iminium ion intermediate. Subsequent addition of a cyanide source, such as hydrogen cyanide or sodium cyanide, would lead to the formation of the α-aminonitrile, 2-(dimethylamino)-2-methylpropanenitrile.

-

Hydrolysis of the α-Aminonitrile: The resulting α-aminonitrile would then be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-(Dimethylamino)-2-methylpropanoic acid.

Diagram: Hypothetical Strecker Synthesis Pathway

Caption: Hypothetical Strecker synthesis route.

N-Methylation of 2-Amino-2-methylpropanoic Acid

Another logical approach would be the methylation of the readily available starting material, 2-amino-2-methylpropanoic acid.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

-

Reaction with Formaldehyde and Formic Acid: The Eschweiler-Clarke reaction is a classic method for the methylation of amines.[11] 2-Amino-2-methylpropanoic acid would be treated with an excess of formaldehyde and formic acid. Formaldehyde would react with the primary amine to form an imine, which is then reduced by formic acid to the dimethylated amine.

Diagram: N-Methylation Workflow

Caption: N-Methylation of a precursor amino acid.

III. Anticipated Early Biological and Pharmacological Evaluation

Given the structural features of 2-(Dimethylamino)-2-methylpropanoic acid, early investigators would likely have explored its potential in several therapeutic areas. The rationale for such investigations would stem from the known activities of structurally related compounds.

Potential as a Neuromodulator

Many amino acid derivatives exhibit activity in the central nervous system. The presence of the dimethylamino group might have prompted investigation into its potential as a modulator of neurotransmitter receptors or transporters. For instance, α,α-disubstituted amino acids have been incorporated into peptidomimetics to study their effects on dopamine receptors.[1]

Evaluation in Metabolic Disorders

Given that amino acids are fundamental to metabolism, novel derivatives are often screened for their effects on metabolic pathways. The conformational constraints of 2-(Dimethylamino)-2-methylpropanoic acid could lead to interactions with enzymes involved in amino acid metabolism or transport.

IV. Conclusion and Future Perspectives

While the historical record of the initial discovery and study of 2-(Dimethylamino)-2-methylpropanoic acid appears to be sparse in readily accessible scientific literature, its chemical structure provides a clear rationale for its synthesis and potential biological investigation. The principles of α,α-disubstitution and the gem-dimethyl effect offer a solid foundation for understanding its likely properties and the motivations for its creation.

For contemporary researchers, the lack of extensive early literature presents an opportunity. A thorough investigation of this molecule using modern techniques could uncover novel biological activities and therapeutic potential. The plausible synthetic routes outlined in this guide provide a starting point for its preparation and subsequent exploration in various biological assays. The story of 2-(Dimethylamino)-2-methylpropanoic acid may not yet be fully written, and its future chapters will depend on the curiosity and ingenuity of today's scientists.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][8][9]

- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301–330). John Wiley & Sons, Inc.

-

Zhang, Y., et al. (1999). Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. Journal of Medicinal Chemistry, 42(7), 1216–1225. [Link][1]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080–1106. [Link][6]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

Wikipedia contributors. (2023, December 2). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link][7]

- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

-

Bach, R. D., & Dmitrenko, O. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2186–2189. [Link]

- Ager, D. J., & East, M. B. (Eds.). (1996). Asymmetric Synthetic Methodology. CRC Press.

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link][2]

- Vogt, H. (2011).

- Google Patents. (n.d.). US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients.

-

Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Current Organic Chemistry, 11(13), 1141–1159. [Link][3]

-

Vogt, H. (2011). Organo-Catalytic Strategies Towards Alpha, Alpha - Disubstituted Amino Acid Derivatives. [Link][4]

-

Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1-19. [Link][5]

-

Shiraishi, Y., et al. (2021). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 23(15), 5486-5495. [Link]

-

Perdih, A., & Šolner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(22), 3756-3783. [Link]

-

LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved January 6, 2026, from [Link][10]

-

Royo, S., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5588–5592. [Link]

Sources

- 1. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bookshop.org [bookshop.org]

- 5. researchgate.net [researchgate.net]

- 6. books.lucp.net [books.lucp.net]

- 7. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

An In-depth Technical Guide to the Biochemical Function of 2-(Dimethylamino)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the biochemical landscape of 2-(Dimethylamino)-2-methylpropanoic acid, a non-proteinogenic, N,N-dimethylated α-amino acid. While direct experimental evidence detailing its specific biochemical functions is nascent, this document synthesizes current knowledge from structurally related compounds and established biochemical principles to postulate its metabolic fate, potential biological activities, and key applications in drug discovery and chemical biology. We present a theoretical framework for its metabolism via cytochrome P450-mediated N-demethylation and explore its potential role in modulating protein function and epigenetics. Furthermore, this guide offers detailed, actionable experimental protocols for researchers to investigate these hypothesized functions, thereby providing a foundational resource to stimulate further inquiry into this intriguing molecule.

Introduction: The Enigmatic Profile of a Modified Amino Acid

2-(Dimethylamino)-2-methylpropanoic acid, also known as N,N-dimethyl-α-aminoisobutyric acid, is a synthetic amino acid derivative characterized by a gem-dimethyl group at the alpha-carbon and a dimethylated amino group. Its unmethylated parent, 2-aminoisobutyric acid, is a potent helix inducer in peptides[1]. The introduction of N,N-dimethylation significantly alters the molecule's physicochemical properties, including its basicity, steric hindrance, and potential for hydrogen bonding. These modifications are common strategies in medicinal chemistry to enhance the stability and bioavailability of peptide-based therapeutics[2][3][4]. While primarily utilized as a chiral building block in the synthesis of pharmaceuticals, the intrinsic biochemical functions of 2-(Dimethylamino)-2-methylpropanoic acid as a standalone molecule remain largely unexplored[5]. This guide aims to bridge this knowledge gap by providing a thorough analysis of its potential biochemical roles based on its structural attributes and the activities of analogous compounds.

A Versatile Scaffold: Application in Chemical Synthesis

The primary established role of 2-(Dimethylamino)-2-methylpropanoic acid is as a versatile intermediate in organic synthesis. Its structural features, including a carboxylic acid, a tertiary amine, and a quaternary α-carbon, make it a valuable component for constructing complex bioactive molecules. Medicinal chemists leverage this building block to introduce sterically hindered, N,N-dimethylated amino acid moieties into larger scaffolds, a strategy often employed to improve the pharmacokinetic profiles of drug candidates[2][6]. The gem-dimethyl group can enforce specific conformations in peptides and other molecules, which can be crucial for optimizing interactions with biological targets[1].

Hypothesized Metabolic Pathway: Cytochrome P450-Mediated N-Demethylation

While specific metabolic studies on 2-(Dimethylamino)-2-methylpropanoic acid are not yet available, a probable metabolic pathway can be inferred from the extensive literature on the metabolism of tertiary amines and other N,N-dimethylated compounds. The primary route of metabolism for such molecules is oxidative N-demethylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver[5][7][8][9][10].

This process involves the sequential removal of the methyl groups from the tertiary amine. The proposed pathway begins with the oxidation of one of the N-methyl groups to form a carbinolamine intermediate. This unstable intermediate then spontaneously decomposes to yield N-methyl-2-amino-2-methylpropanoic acid and formaldehyde. The resulting secondary amine can then undergo a second round of CYP-mediated N-demethylation to produce the primary amine, 2-amino-2-methylpropanoic acid, and another molecule of formaldehyde.

Figure 1: Hypothesized CYP450-mediated N-demethylation pathway of 2-(Dimethylamino)-2-methylpropanoic acid.

Potential Biochemical Functions: Extrapolations and Hypotheses

The structural characteristics of 2-(Dimethylamino)-2-methylpropanoic acid suggest several potential, yet unconfirmed, biochemical roles.

Modulation of Peptide and Protein Function

The incorporation of N,N-dimethylated amino acids into peptides is a well-established strategy to enhance their therapeutic potential. N-methylation can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide drugs[3][4]. Furthermore, the steric bulk of the dimethylamino group can influence peptide conformation, potentially locking it into a bioactive secondary structure and enhancing its binding affinity and selectivity for its target receptor[2].

A Potential Role in Epigenetic Regulation

A fascinating, though speculative, role for N,N-dimethylated amino acids lies in the realm of epigenetics. The discovery of N-Trimethylalanine as a "blocking" group at the N-terminus of histone H2B in Tetrahymena suggests that N-alkylation of amino acids can serve as a post-translational modification[11]. This N-terminal "capping" could protect proteins from degradation via the N-degron pathway and modulate protein-protein or protein-DNA interactions[12]. It is conceivable that 2-(Dimethylamino)-2-methylpropanoic acid or its metabolites could be involved in similar regulatory mechanisms, either by being incorporated into proteins or by influencing the activity of enzymes that mediate such modifications.

Figure 2: Conceptual diagram of N-terminal protein dimethylation as a potential epigenetic regulatory mechanism.

Future Directions: Experimental Protocols for Functional Elucidation

To address the current knowledge gaps, dedicated experimental investigation is required. The following protocols provide a starting point for researchers to explore the biochemical functions of 2-(Dimethylamino)-2-methylpropanoic acid.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of 2-(Dimethylamino)-2-methylpropanoic acid in the presence of liver microsomes and to identify its primary metabolites.

Materials:

-

2-(Dimethylamino)-2-methylpropanoic acid

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with 0.1% formic acid (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 2-(Dimethylamino)-2-methylpropanoic acid in a suitable solvent (e.g., water or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 2-(Dimethylamino)-2-methylpropanoic acid to a final concentration of 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and to identify potential metabolites (e.g., N-demethylated products).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess metabolic stability.

Protocol: Screening for Histone Methyltransferase (HMT) Inhibition

Objective: To assess whether 2-(Dimethylamino)-2-methylpropanoic acid can inhibit the activity of histone methyltransferases.

Materials:

-

Recombinant human HMTs (e.g., G9a, SETD8)

-

Histone H3 peptide substrate

-

S-Adenosyl-L-[methyl-³H]-methionine

-

Scintillation cocktail and counter

-

Tris-HCl buffer (pH 8.0)

-

Varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, the histone H3 peptide substrate, and the recombinant HMT.

-

Add varying concentrations of 2-(Dimethylamino)-2-methylpropanoic acid to the reaction mixtures. Include a vehicle control (no compound) and a positive control inhibitor.

-

Initiate the reaction by adding S-Adenosyl-L-[methyl-³H]-methionine.

-

Incubate the reaction at 30°C for 1 hour.

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of HMT activity at each concentration of the test compound and determine the IC₅₀ value if significant inhibition is observed.

Conclusion

2-(Dimethylamino)-2-methylpropanoic acid stands as a molecule of significant potential, primarily recognized for its utility as a synthetic building block in the development of novel therapeutics. While its direct biochemical functions are yet to be fully elucidated, this guide provides a robust theoretical framework for its metabolism and potential biological activities. By drawing parallels with structurally similar compounds, we hypothesize a key role for cytochrome P450 in its metabolic clearance and speculate on its potential to modulate protein function and participate in epigenetic regulation. The provided experimental protocols are intended to empower researchers to test these hypotheses and unlock the full biochemical story of this intriguing N,N-dimethylated amino acid. Further investigation into this and similar molecules will undoubtedly deepen our understanding of the subtle yet profound impacts of amino acid modifications on biological systems.

References

- Chen, Y., et al. (1997). N-dealkylation metabolism of F-NPS involved hydroxylation at the α-C of tertiary amines catalyzed by CYP450 enzymes. Journal of Biochemical and Molecular Toxicology.

- Guengerich, F. P., et al. (1996). A 1-electron oxidation of amines yields aminium radicals, which can rearrange to generate carbon radicals that, following oxygen rebound, yield carbinolamines and other products. Chemical Research in Toxicology.

- Hruby, V. J., et al. (2012). Unnatural amino acids in drug discovery. Viley.

- Li, C., et al. (2006). Hydrogen atom transfer (HAT) mechanism in P450-mediated hydroxylation. Journal of the American Chemical Society.

- Baciocchi, E., et al. (2005). Single electron transfer (SET) mechanism in P450-mediated hydroxylation. Journal of the American Chemical Society.

- This cit

- Xue, Y., et al. (2016). N-dealkylation metabolism of F-NPS.

- Toniolo, C., & Crisma, M. (1999). The chemistry of α-aminoisobutyric acid-containing peptides. Advanced Drug Delivery Reviews.

- Nomoto, M., et al. (1982). N-Trimethylalanine, a novel blocked N-terminal residue of Tetrahymena histone H2B. The Journal of Biochemistry.

- This cit

- This cit

- Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

- This cit

- This cit

- This cit

- Varland, T. A., et al. (2018). N-terminal acetyltransferases and their link to protein degradation. The Journal of Biological Chemistry.

- This cit

- Biron, E., & Chatterjee, J. (2015).

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- Lenci, E., & Trabocchi, A. (2020). The use of unnatural amino acids to engineer peptides with improved biological properties. Amino Acids.

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Oxidation of tertiary amines by cytochrome p450-kinetic isotope effect as a spin-state reactivity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 11. Bridging epigenetics and metabolism: Role of non-essential amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]

2-(Dimethylamino)-2-methylpropanoic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-(Dimethylamino)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA), a substituted amino acid of interest in pharmaceutical and chemical research. The document moves beyond rote protocols to offer an integrated analytical strategy, grounding each methodological choice in fundamental scientific principles. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build a complete and unambiguous structural profile. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for the characterization of novel small molecules.

Introduction: The Analyte

2-(Dimethylamino)-2-methylpropanoic acid, also known as trimethylalanine, is a quaternary alpha-amino acid.[1] Its structure incorporates a carboxylic acid and a tertiary amine, making it zwitterionic under physiological conditions. A thorough understanding of its precise three-dimensional structure is critical for applications ranging from synthetic chemistry intermediate to its potential role in constructing peptidomimetics.[2]

Physicochemical Properties

A foundational step in any analysis is the compilation of known properties. This data provides the initial parameters for analytical method development.

| Property | Value | Source |

| CAS Number | 220022-94-6 | [1][3][4] |

| Molecular Formula | C₆H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 131.17 g/mol | [1][5] |

| IUPAC Name | 2-(dimethylamino)-2-methylpropanoic acid | [3] |

| Canonical SMILES | CN(C)C(C)(C)C(=O)O | [3] |

| Melting Point | ~275 °C | [4] |

The Analytical Workflow: An Integrated Approach

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.

Expertise & Causality: Why NMR?

We begin with NMR because it provides an unambiguous map of the molecule's covalent framework. For DMAMPA, with its multiple methyl groups, NMR is ideal for confirming the presence and non-equivalence of these key structural motifs. We will perform both ¹H and ¹³C NMR experiments.

Predicted ¹H and ¹³C NMR Data

Based on the known structure, we can predict the expected NMR spectra. These predictions serve as a hypothesis to be tested against experimental data.

Table 1: Predicted ¹H NMR Spectrum (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.8 | Singlet | 6H | N(CH ₃)₂ | Protons on methyl groups attached to the electron-withdrawing nitrogen atom. |

| ~1.5 | Singlet | 6H | C(CH ₃)₂ | Protons on methyl groups attached to the quaternary carbon. |

Note: The acidic proton of the carboxylic acid is typically not observed in D₂O due to rapid solvent exchange.

Table 2: Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C =O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~70 | (C )(CH₃)₂(N) | Quaternary alpha-carbon, shifted downfield by both nitrogen and carbonyl. |

| ~45 | N(C H₃)₂ | N-methyl carbons. |

| ~25 | C(C H₃)₂ | C-methyl carbons. |

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(Dimethylamino)-2-methylpropanoic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.[6]

-

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for precise chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR: Acquire data using a standard pulse-acquire sequence. Typically, 16-32 scans are sufficient.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence to produce singlets for all carbon environments, simplifying the spectrum.[7] A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments.[6]

-

Compare the experimental chemical shifts, multiplicities, and integrals to the predicted values in Tables 1 and 2 to confirm the structure.

-

Mass Spectrometry: Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the connectivity established by NMR.

Expertise & Causality: Why MS?

MS is a highly sensitive technique that validates the elemental composition derived from the molecular formula. For DMAMPA, we would expect a strong signal for the protonated molecule [M+H]⁺ in positive ion mode Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules like amino acids.

Expected Mass Spectrum (Positive Ion ESI-MS)

Table 3: Predicted m/z Peaks for DMAMPA

| m/z | Ion | Rationale |

| 132.102 | [M+H]⁺ | Protonated molecular ion (C₆H₁₄NO₂⁺). High-resolution MS should confirm this exact mass. |

| 86.097 | [M+H - COOH₂]⁺ | Loss of formic acid from the parent ion, a common fragmentation for carboxylic acids. |

| 72.081 | [C₄H₁₀N]⁺ | Alpha-cleavage resulting in the loss of the carboxyl group and a methyl group. |

Experimental Protocol: LC-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

-

Further dilute to a final concentration of 1-10 µg/mL in the mobile phase. Causality: Dilution prevents detector saturation and ion suppression effects.

-

-

Instrumentation (LC-MS):

-

Liquid Chromatography (LC): Use a C18 reversed-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte for positive ion mode detection.

-

Mass Spectrometer (ESI Source):

-

Set the ionization mode to positive electrospray ionization (ESI+).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the [M+H]⁺ ion.

-

Acquire data in full scan mode over a range of m/z 50-300.

-

If available, perform tandem MS (MS/MS) by isolating the m/z 132 peak and fragmenting it to observe the daughter ions predicted in Table 3.

-

-

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS define the 2D structure, X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in space.[8][9]

Expertise & Causality: Why Crystallography?

This technique is the gold standard for structural determination.[8] If a publication-quality single crystal can be obtained, this method will confirm not only the connectivity but also the precise bond lengths, bond angles, and conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Crystallography.

-

Crystal Growth (The Crucial Step):

-

This is often the most challenging step.[9] The goal is to obtain a single crystal with dimensions >0.1 mm.[8][9]

-

Method: Slow evaporation is a common technique. Dissolve a high-purity sample of DMAMPA in a suitable solvent (or solvent mixture, e.g., ethanol/water) to near saturation.

-

Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

-

Data Collection:

-

Carefully mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of monochromatic X-rays.

-

Rotate the crystal and collect the diffraction pattern (the intensities and positions of the diffracted X-ray spots) on a detector.[8]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is used to calculate an electron density map of the unit cell.[10]

-

An atomic model is built into the electron density map.

-

The model is computationally refined to best fit the experimental data, yielding the final structure with high precision.

-

Conclusion

The structural analysis of 2-(Dimethylamino)-2-methylpropanoic acid is achieved through a logical, multi-step process. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula. ¹H and ¹³C NMR spectroscopy then establish the covalent framework and connectivity of the atoms. Finally, single-crystal X-ray crystallography, if successful, delivers the definitive and absolute three-dimensional structure. This integrated workflow ensures a self-validating and trustworthy structural elucidation, meeting the highest standards of scientific integrity.

References

-

(2R)-2-(methylamino)propanoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-Dimethylamino-propionic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). kbDNA. Retrieved January 6, 2026, from [Link]

-

Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). (n.d.). NP-MRD. Retrieved January 6, 2026, from [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

mass spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

2-Methylpropanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Propanoic acid, 2,2-dimethyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

X-ray crystallography. (2022, September 15). Proteopedia. Retrieved January 6, 2026, from [Link]

-

Powder X-ray diffraction pattern of 2MIM crystal. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

X-ray macromolecular crystallography: an overview. (n.d.). Moodle@Units. Retrieved January 6, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 220022-94-6 Cas No. | 2-(Dimethylamino)-2-methylpropanoic acid | Matrix Scientific [matrixscientific.com]

- 5. 2-(dimethylamino)-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]

- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

spectroscopic data for 2-(Dimethylamino)-2-methylpropanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)-2-methylpropanoic Acid

Preamble: A Note on Data and Predictive Analysis

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the expected spectroscopic signatures of 2-(Dimethylamino)-2-methylpropanoic acid. By drawing causal links between molecular structure and spectral output, and using the well-characterized analogue 2-methylpropanoic acid as a reference, we can construct a highly accurate and predictive guide. This approach underscores the power of spectroscopic theory in anticipating experimental outcomes, a critical skill in modern chemical research.

Molecular Structure and Predicted Spectroscopic Overview

2-(Dimethylamino)-2-methylpropanoic acid is a tertiary amino acid. Its structure is defined by a central quaternary carbon atom bonded to two methyl groups, a carboxylic acid group, and a dimethylamino group. This unique arrangement dictates the electronic environment of each atom and, consequently, its interaction with various electromagnetic frequencies.

Key Structural Features:

-

Quaternary α-Carbon: This carbon lacks a directly attached proton, a key feature for NMR analysis.

-

Carboxylic Acid: This functional group will produce highly characteristic signals in both IR (broad O-H, sharp C=O stretches) and NMR (deshielded ¹H and ¹³C signals).

-

Tertiary Amine (Dimethylamino): The nitrogen atom influences the chemical shift of adjacent carbons and protons. The C-N bond will have a characteristic IR absorption.

-

Gem-Dimethyl Group: The two methyl groups attached to the quaternary carbon are chemically equivalent, simplifying the NMR spectra.

The following sections will deconstruct the predicted data from four core analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. Based on the structure of 2-(Dimethylamino)-2-methylpropanoic acid, we can predict a relatively simple spectrum.

Predicted ¹H NMR Spectrum

The molecule has three distinct sets of chemically non-equivalent protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| A | ~1.3 - 1.5 | Singlet | 6H | -C(CH₃)₂: These two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and thus show no coupling to other protons, resulting in a sharp singlet. |

| B | ~2.3 - 2.5 | Singlet | 6H | -N(CH₃)₂: The two methyl groups on the nitrogen are also equivalent. Their proximity to the electron-withdrawing nitrogen atom shifts them downfield relative to the other methyl groups. They appear as a singlet as there are no adjacent protons. |

| C | ~10 - 13 | Broad Singlet | 1H | -COOH: The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange with the solvent. Its chemical shift can be highly variable depending on solvent and concentration. |

This prediction can be contextualized by examining the known spectrum of 2-methylpropanoic acid. In its spectrum, the six equivalent methyl protons appear as a doublet at ~1.2 ppm, coupled to the single methine proton.[1] The substitution of this methine proton with the dimethylamino group in our target molecule removes this coupling, leading to the predicted singlet for the gem-dimethyl protons.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures a high-quality, reproducible spectrum.

-

Sample Preparation: Dissolve 5-10 mg of 2-(Dimethylamino)-2-methylpropanoic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: Deuterated solvents are used to avoid large solvent signals in the spectrum. DMSO-d₆ is often suitable for carboxylic acids as it helps in observing the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned and shimmed to optimize magnetic field homogeneity. Trustworthiness: Proper shimming is critical for achieving high resolution and sharp peaks.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would be:

-

Spectral Width: ~16 ppm

-

Number of Scans: 8-16 (adjust for signal-to-noise)

-

Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient relaxation delay ensures quantitative integration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Workflow Visualization

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically distinct carbon environments in a molecule.

Predicted ¹³C NMR Spectrum

Due to molecular symmetry, the six carbon atoms of 2-(Dimethylamino)-2-methylpropanoic acid will give rise to four distinct signals in a broadband proton-decoupled spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| A | ~25 - 35 | -C(CH₃)₂: The two equivalent gem-dimethyl carbons are in a typical alkyl region. Based on data for 2-methylpropanoic acid (~19 ppm), this signal may be shifted slightly downfield.[2] |